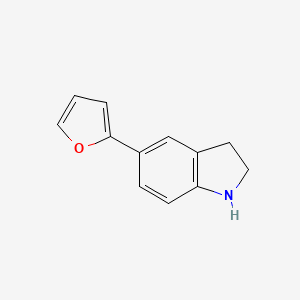![molecular formula C9H5ClN4O2 B13906471 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid](/img/structure/B13906471.png)
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid is a heterocyclic compound that features a pyrrolo[2,3-D]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The presence of functional groups such as chloro and cyano enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid typically involves the following steps:
Formation of the Pyrrolo[2,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium cyanide, amines, or thiols in solvents such as dimethylformamide (DMF) or THF.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Amino derivatives.
Oxidation Products: Carboxylic acids or other oxidized forms.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit specific kinases and induce apoptosis in cancer cells.
Biological Studies: Used in studying cellular pathways and mechanisms, particularly those involving kinase inhibition and cell cycle regulation.
Chemical Biology: Employed as a probe to investigate the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents targeting various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid involves:
Kinase Inhibition: It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Molecular Targets: Targets include CDKs, extracellular regulated protein kinases (ERKs), and other signaling molecules involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,3-D]pyrimidine Derivatives: Compounds like ribociclib and palbociclib, which are selective CDK4/6 inhibitors used in cancer therapy.
Pyrazolo[3,4-D]pyrimidine Derivatives: Known for their kinase inhibitory activity and potential anticancer properties.
Uniqueness
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid is unique due to its specific functional groups (chloro and cyano) that enhance its reactivity and potential for diverse chemical transformations. Its ability to inhibit multiple kinases and induce apoptosis makes it a promising candidate for further research and development in medicinal chemistry.
Eigenschaften
Molekularformel |
C9H5ClN4O2 |
|---|---|
Molekulargewicht |
236.61 g/mol |
IUPAC-Name |
2-(4-chloro-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid |
InChI |
InChI=1S/C9H5ClN4O2/c10-8-7-5(1-11)2-14(3-6(15)16)9(7)13-4-12-8/h2,4H,3H2,(H,15,16) |
InChI-Schlüssel |
HMSZSUABUUNECC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(N1CC(=O)O)N=CN=C2Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)


![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)




